molecular formula C9H13N3O3 B1488793 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1341045-34-8

1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1488793
CAS RN: 1341045-34-8
M. Wt: 211.22 g/mol
InChI Key: ICJXBJRLWMBURR-UHFFFAOYSA-N
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Description

The compound “1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a heterocyclic compound. It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

Triazoles can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The molecular structure of “1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is yet to be fully elucidated.

Scientific Research Applications

Antifungal Applications

Triazole compounds, due to their unique structure, have been extensively used as antifungal agents. The triazole ring system present in this compound can interact with enzymes responsible for the synthesis of fungal cell membranes. This interaction inhibits the growth of fungi, making compounds like 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid potential candidates for developing new antifungal drugs .

Antibacterial Activity

The ability of triazole derivatives to bind with various enzymes and receptors in biological systems also extends to antibacterial properties. Research suggests that modifications to the triazole moiety can lead to compounds with increased antibacterial action, particularly against multidrug-resistant pathogens .

Anticancer Research

Triazoles have shown promise in anticancer research due to their potential to interfere with the replication of cancer cells. The triazole core can be functionalized to target specific cancer cell lines, making it a valuable scaffold for the development of novel chemotherapeutic agents .

Antioxidant Properties

The structural flexibility of triazole derivatives allows for the scavenging of free radicals, which are known to cause oxidative stress leading to cellular damage. As antioxidants, these compounds can contribute to the prevention of diseases caused by oxidative stress .

Antiviral Therapeutics

Triazole-based compounds have been explored for their antiviral capabilities. They can be designed to inhibit viral replication by targeting viral enzymes or proteins, offering a pathway for the creation of new antiviral drugs .

Anti-inflammatory and Analgesic Uses

The triazole ring has been incorporated into drugs that exhibit anti-inflammatory and analgesic effects. These compounds can modulate the body’s inflammatory response and are used to alleviate pain and inflammation .

Antiepileptic and Antidepressant Effects

Compounds containing the triazole ring, such as 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, have been utilized in the treatment of neurological disorders. They serve as central nervous system depressants and have applications in treating conditions like epilepsy and depression .

Antidiabetic and Antihypertensive Potential

The triazole nucleus is a key feature in some antidiabetic and antihypertensive drugs. It can be tailored to interact with biological targets involved in the regulation of blood sugar and blood pressure levels .

properties

IUPAC Name

1-(oxan-4-ylmethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c13-9(14)8-6-12(11-10-8)5-7-1-3-15-4-2-7/h6-7H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJXBJRLWMBURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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